BK-IMP Hydrochloride
Description
BK-IMP Hydrochloride, systematically named 1-(2,3-dihydro-1H-inden-5-yl)-N-methyl-1-oxopropan-2-amine hydrochloride, is a synthetic compound with the molecular formula C₁₃H₁₇NO·HCl and a molecular weight of 239.74 g/mol (calculated from C₁₃H₁₇NO [203.28 g/mol] + HCl [36.46 g/mol]). It was analyzed as a non-psychoactive substance with 95% purity, confirmed via 1H and 13C NMR spectroscopy .
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-9(14-2)13(15)12-7-6-10-4-3-5-11(10)8-12;/h6-9,14H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTLIFNUKMSPJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(CCC2)C=C1)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100608-68-2 | |
| Record name | BK-IMP Hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100608682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BK-IMP HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM72SVA5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of BK-IMP Hydrochloride involves several steps. One common synthetic route includes the reaction of 2,3-dihydro-1H-indene with methylamine, followed by the addition of propanone. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
BK-IMP Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of substituted derivatives.
Scientific Research Applications
BK-IMP Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of BK-IMP Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound can influence neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Anagrelide Related Compound A Hydrochloride
- Chemical Name: Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate Hydrochloride
- Formula : C₁₁H₁₄Cl₂N₂O₂·HCl
- Molecular Weight : 277.1 (base) + 36.5 (HCl) = 313.6 g/mol .
- Comparison: Structural Differences: Contains a dichlorobenzylamino group and ethyl ester, unlike BK-IMP’s indene ring. Application: Serves as a process-related impurity in Anagrelide (a platelet-lowering agent), whereas BK-IMP is a standalone compound .
Prilocaine Hydrochloride Impurities
- Related Compound A : o-Toluidine hydrochloride (C₇H₉N·HCl, 143.62 g/mol).
- Related Compound B: (RS)-N-(4-Methylphenyl)-2-(propylamino)propanamide (C₁₃H₂₀N₂O₂, 200.31 g/mol) .
- Comparison :
Functionally Similar Hydrochlorides
DL-Octopamine Hydrochloride
ACHP Hydrochloride (IKK-2 Inhibitor VIII)
Pharmacologically Active Hydrochlorides
Amitriptyline Hydrochloride
Biological Activity
BK-IMP Hydrochloride, also known as 1-(2,3-Dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one;hydrochloride, is a chemical compound that has garnered attention for its biological activity, particularly in relation to its effects on BK channels. This article explores the compound's biological mechanisms, pharmacokinetics, and potential applications based on recent research findings.
This compound primarily targets BK channels (Maxi-K, Slo1 or K Ca 1.1 channels), which are widely expressed in excitable and non-excitable cells. The compound interacts with these channels by binding to the negatively charged phosphate head groups of phospholipids in bacterial cell walls. This interaction leads to a rapid efflux of potassium ions (K+), resulting in membrane hyperpolarization, which can influence various physiological processes.
Pharmacokinetics
The pharmacokinetics of this compound can be significantly affected by the physiological alterations seen in critically ill patients. Factors such as altered absorption, distribution, metabolism, and excretion must be considered when evaluating its therapeutic potential.
Biological Activity and Research Findings
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies have indicated that compounds targeting BK channels may exhibit antimicrobial properties by disrupting bacterial membrane integrity.
- Neuroprotective Effects : The modulation of potassium channels has been linked to neuroprotective effects in models of neurodegenerative diseases.
- Cardiovascular Effects : By influencing vascular smooth muscle tone through potassium efflux, BK channel modulators may play a role in managing hypertension and other cardiovascular conditions.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research conducted on various cell lines has shown that this compound can effectively modulate ion channel activity, leading to changes in cell excitability and signaling pathways.
- Animal Models : In vivo studies have demonstrated the compound's potential for reducing ischemic injury in cardiac models through its action on BK channels.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial membranes | |
| Neuroprotective | Protection against neurodegeneration | |
| Cardiovascular | Modulation of vascular tone and blood pressure regulation |
Q & A
Basic Research Question
- Controlled Variables : Temperature (e.g., 30°C for IC analysis), solvent purity, and equilibration time .
- Quantitative Methods : Use HPLC-TOF to measure solubility thresholds in CH₂Cl₂, MeOH, and H₂O, correlating peak area with concentration .
- Reproducibility : Document solvent preparation (e.g., 0.1% formic acid) and injection volumes (1 µL for GC-MS) to standardize protocols .
How can researchers ensure reproducibility in synthesizing this compound for pharmacological studies?
Advanced Research Question
- Stepwise Protocol :
- Synthesis : Follow NMR-validated routes (e.g., indole ring functionalization and N-methylation) with reaction monitoring via TLC .
- Purification : Use gradient HPLC (as in ) and characterize intermediates via FTIR to track byproducts .
- Quality Control : Report retention times (RT 5.87 min) and mass errors (<1 ppm) to align with published databases .
Critical Consideration : Purity thresholds (>95%) must be confirmed via ¹³C NMR integration to meet IMPD standards for preclinical trials .
What strategies are recommended for integrating multi-source analytical data (e.g., MS, NMR) into a cohesive structural analysis?
Advanced Research Question
- Data Alignment : Map FTIR carbonyl peaks (~1700 cm⁻¹) to NMR carbonyl signals and MS-derived molecular weight .
- Software Tools : Use Agilent MassHunter or similar platforms to overlay spectral data and automate formula assignment .
- Contradiction Management : If NMR suggests a substituent incompatible with MS data, re-isolate the compound to rule out degradation .
Example : ’s compound table links observed m/z 204.1384 to the (M+H)+ ion, validated by isotopic distribution .
How should researchers validate HPLC-TOF methods for quantifying this compound in complex matrices?
Basic Research Question
- Linearity Testing : Prepare calibration curves (e.g., 1–100 µg/mL) with R² > 0.995 .
- Recovery Studies : Spike known concentrations into biological matrices (e.g., plasma) and compare recovery rates .
- Precision : Calculate intra-/inter-day CV% using triplicate injections; acceptable thresholds are <5% .
Reference : ’s HPLC gradient (0.1% formic acid) is optimized for BK-IMP’s polarity and ionization efficiency .
What are the best practices for assessing impurities in this compound batches during early-stage research?
Advanced Research Question
- LC-MS/MS Screening : Target common indole-related byproducts (e.g., dealkylated or oxidized analogs) using MRM transitions .
- Limit of Detection (LOD) : Establish via signal-to-noise ratios (S/N ≥ 3) for trace impurities .
- Regulatory Alignment : Align impurity profiles with ICH Q3A guidelines, even for non-GMP research batches .
Example : ’s impurity lists for pyridoxine hydrochloride provide a framework for analogous compound screening .
How can researchers statistically analyze spectral data (e.g., isotopic patterns) to confirm this compound’s molecular formula?
Advanced Research Question
- Isotopic Abundance Analysis : Compare observed isotopic ratios (e.g., 204.1384 [M+H]⁺ vs. 205.1417 [M+H+1]⁺) with theoretical values for C₁₃H₁₇NO .
- Software Validation : Use tools like mMass or Bruker Compass to simulate isotopic distributions and calculate mass error (<2 ppm) .
- Error Sources : Account for ion suppression in ESI-MS or column bleed in GC-MS that may skew ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

